molecular formula C21H29BrN4O8S B1139369 Glyoxalase I inhibitor free base

Glyoxalase I inhibitor free base

Cat. No.: B1139369
M. Wt: 577.4 g/mol
InChI Key: PYPKSBBTQSNXLR-HOTGVXAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glyoxalase I inhibitor (free base) is a potent inhibitor of the enzyme glyoxalase I (GLO1). This enzyme plays a crucial role in the detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis. By inhibiting glyoxalase I, this compound has shown potential as an anticancer agent due to its ability to induce the accumulation of toxic metabolites in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glyoxalase I inhibitor (free base) involves multiple steps, including the formation of key intermediates and their subsequent reactions. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield. Typically, the synthesis involves the use of organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the reactions .

Industrial Production Methods: Industrial production of glyoxalase I inhibitor (free base) follows similar synthetic routes but on a larger scale. This involves the use of industrial-grade equipment and processes to ensure consistent quality and yield. The compound is often produced in batch processes, with careful monitoring of reaction conditions to optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions: Glyoxalase I inhibitor (free base) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under controlled conditions to ensure the desired outcome .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are often carried out in organic solvents, with specific temperature and pressure conditions to facilitate the reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Mechanism of Action

Glyoxalase I inhibitor (free base) exerts its effects by inhibiting the enzyme glyoxalase I. This enzyme is responsible for the detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis. By inhibiting glyoxalase I, the compound induces the accumulation of methylglyoxal, leading to increased cellular stress and apoptosis in cancer cells . The molecular targets and pathways involved include the glyoxalase system and related metabolic pathways .

Comparison with Similar Compounds

Biological Activity

Glyoxalase I (GLO1) inhibitors, particularly the free base form, have gained significant attention due to their potential therapeutic applications, especially in cancer treatment. This article provides a comprehensive overview of the biological activity of GLO1 inhibitors, focusing on their mechanisms of action, case studies, and relevant research findings.

The glyoxalase system is crucial for detoxifying methylglyoxal (MG), a toxic byproduct of glycolysis. GLO1 catalyzes the first step in this detoxification pathway, converting MG into S-D-lactoylglutathione, which is subsequently processed by GLO2 into non-toxic D-lactate. Under normal physiological conditions, this system maintains low levels of MG; however, its inhibition can lead to the accumulation of toxic metabolites, especially in cancer cells, promoting apoptosis and providing a therapeutic avenue for cancer treatment .

GLO1 inhibitors function by blocking the enzyme's activity, leading to increased levels of MG. This accumulation can induce cellular stress responses and apoptosis in cancer cells, which often exhibit elevated GLO1 expression. The inhibition also results in the activation of pathways associated with oxidative stress and inflammation .

In Vitro Studies

Recent studies have highlighted the efficacy of various GLO1 inhibitors in vitro:

  • SYN 22881895 and SYN 25285236 were identified as potent GLO1 inhibitors with IC50 values of 48.77 µM and 48.18 µM, respectively. These compounds demonstrated over 50% inhibition against human recombinant GLO1 .
  • BBGD (S-p-bromobenzylglutathione diester) showed enhanced antitumor activity under hypoxic conditions, indicating that tumor microenvironments can influence the effectiveness of GLO1 inhibitors .

Table: Summary of Key Inhibitors and Their Biological Activities

Compound NameIC50 (µM)Mechanism of ActionReference
SYN 2288189548.77Zinc-binding group; inhibits GLO1
SYN 2528523648.18Zinc-binding group; inhibits GLO1
BBGD4.23Prodrug; activated inside cells
Myricetin (Control)-Natural flavonoid; positive control for assays

Clinical Implications

The therapeutic potential of GLO1 inhibitors extends beyond oncology. They are being explored for their roles in metabolic diseases such as diabetes, where dicarbonyl stress contributes to complications. Enhancing GLO1 activity may provide a protective effect against these conditions by reducing MG levels .

Case Study: Cancer Treatment

In a study involving various cancer cell lines, BBGD was found to be particularly effective against glioblastoma cells, demonstrating significant cytotoxicity compared to other cell lines . This highlights the potential for targeted therapies that exploit the unique metabolic profiles of tumors.

Future Directions

Ongoing research aims to refine GLO1 inhibitors to improve their specificity and reduce off-target effects. The development of compounds with better membrane permeability and stability is critical for enhancing their clinical applicability . Additionally, understanding the structure-activity relationship (SAR) of these compounds will facilitate the design of more effective inhibitors.

Properties

IUPAC Name

ethyl (2S)-2-amino-5-[[(2R)-3-[(4-bromophenyl)-hydroxycarbamoyl]sulfanyl-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29BrN4O8S/c1-3-33-18(28)11-24-19(29)16(25-17(27)10-9-15(23)20(30)34-4-2)12-35-21(31)26(32)14-7-5-13(22)6-8-14/h5-8,15-16,32H,3-4,9-12,23H2,1-2H3,(H,24,29)(H,25,27)/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPKSBBTQSNXLR-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C(CSC(=O)N(C1=CC=C(C=C1)Br)O)NC(=O)CCC(C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CNC(=O)[C@H](CSC(=O)N(C1=CC=C(C=C1)Br)O)NC(=O)CC[C@@H](C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29BrN4O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.